Sodium (C10-16)alkylbenzenesulfonate
Overview
Description
Sodium (C10-16)alkylbenzenesulfonate is a chemical compound widely used in various industrial applications. It is a derivative of benzenesulfonic acid where the benzene ring is substituted with a 4-C10-13-sec-alkyl group, and the compound is neutralized with sodium to form a salt. This compound is known for its surfactant properties, making it useful in detergents and cleaning agents .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of benzenesulfonic acid, 4-C10-13-sec-alkyl derivs., sodium salts typically involves a sulfonation reaction. The process begins with the reaction of 4-C10-13-sec-alkylbenzene with sulfur trioxide in a continuous reactor, such as a falling film reactor. This reaction forms the sulfonic acid derivative, which is then neutralized with sodium hydroxide or sodium carbonate to produce the sodium salt .
Industrial Production Methods: In industrial settings, the sulfonation reaction is carried out in large-scale continuous reactors to ensure consistent product quality and high yield. The use of sulfur trioxide as the sulfonating agent and the subsequent neutralization with sodium hydroxide or sodium carbonate are standard practices in the industry .
Chemical Reactions Analysis
Types of Reactions: Sodium (C10-16)alkylbenzenesulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to other functional groups.
Substitution: The sulfonic acid group can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Substitution reactions often require catalysts and specific reaction conditions.
Major Products Formed:
Oxidation: Sulfonic acid derivatives.
Reduction: Various reduced forms of the original compound.
Substitution: New compounds with different functional groups replacing the sulfonic acid group.
Scientific Research Applications
Sodium (C10-16)alkylbenzenesulfonate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Employed in the preparation of biological samples and as a component in certain biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as an active ingredient in some pharmaceutical formulations.
Industry: Widely used in the production of detergents, cleaning agents, and emulsifiers.
Mechanism of Action
The mechanism of action of benzenesulfonic acid, 4-C10-13-sec-alkyl derivs., sodium salts primarily involves its surfactant properties. The compound reduces the surface tension of liquids, allowing for better mixing and interaction of different substances. This property is particularly useful in cleaning agents, where it helps to emulsify oils and remove dirt. The molecular targets and pathways involved include interactions with lipid membranes and proteins, enhancing the solubility and dispersion of various compounds .
Comparison with Similar Compounds
- Benzenesulfonic acid, C10-13-alkyl derivs., sodium salts
- Benzenesulfonic acid, 4-methyl derivs., sodium salts
- Benzenesulfonic acid, dodecyl derivs., sodium salts
Comparison: Sodium (C10-16)alkylbenzenesulfonate is unique due to its specific alkyl chain length and branching, which provide distinct surfactant properties compared to other similar compounds. For instance, the 4-methyl derivative has a shorter alkyl chain, resulting in different solubility and emulsifying characteristics. The dodecyl derivative, with a longer alkyl chain, may have enhanced hydrophobic interactions but reduced solubility in water .
Properties
IUPAC Name |
sodium;4-undecan-3-ylbenzenesulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28O3S.Na/c1-3-5-6-7-8-9-10-15(4-2)16-11-13-17(14-12-16)21(18,19)20;/h11-15H,3-10H2,1-2H3,(H,18,19,20);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUKUZKXWBQJYTO-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(CC)C1=CC=C(C=C1)S(=O)(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NaO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2058679 | |
Record name | Sodium 4-(undecan-3-yl)benzene-1-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2058679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Sodium alkylbenzenesulfonates appears as pale yellow thick liquid or solid with a faint detergent odor. Mixes with water. Soap bubbles may be produced. (USCG, 1999), Dry Powder; Liquid; Other Solid, Off-white powder; [Redox Chemicals MSDS] | |
Record name | SODIUM ALKYLBENZENESULFONATES | |
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Record name | Benzenesulfonic acid, mono-C10-16-alkyl derivs., sodium salts | |
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Record name | (C10-C16) Alkyl benzene sulfonic acid sodium salt | |
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Density |
1 at 68 °F (USCG, 1999) | |
Record name | SODIUM ALKYLBENZENESULFONATES | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/9054 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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CAS No. |
68081-81-2, 127184-52-5, 18777-52-1 | |
Record name | SODIUM ALKYLBENZENESULFONATES | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/9054 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Benzenesulfonic acid, mono-C10-16-alkyl derivs., sodium salts | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
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Record name | Benzenesulfonic acid, 4-C10-13-sec-alkyl derivs., sodium salts | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Sodium 4-(undecan-3-yl)benzene-1-sulfonate | |
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Record name | Benzenesulfonic acid, mono-C10-16-alkyl derivs., sodium salts | |
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Record name | Benzenesulfonic acid, 4-C10-13-sec-alkyl derivs., sodium salts | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
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